molecular formula C27H29NO4 B4312900 3-[(3,3-diphenylpropanoyl)amino]-3-(4-propoxyphenyl)propanoic acid

3-[(3,3-diphenylpropanoyl)amino]-3-(4-propoxyphenyl)propanoic acid

Cat. No.: B4312900
M. Wt: 431.5 g/mol
InChI Key: SOGHSWDMXSQIFG-UHFFFAOYSA-N
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Description

3-[(3,3-Diphenylpropanoyl)amino]-3-(4-propoxyphenyl)propanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring multiple phenyl groups and a propoxyphenyl moiety, makes it a subject of interest for researchers aiming to explore its properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,3-diphenylpropanoyl)amino]-3-(4-propoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the amide coupling reaction, where 3,3-diphenylpropanoic acid is first activated using reagents like thionyl chloride, and then reacted with 3-(4-propoxyphenyl)propanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl groups can be oxidized to form phenolic compounds.

  • Reduction: Reduction reactions can be performed on the carbonyl groups to produce alcohols.

  • Substitution: The propoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides can be employed.

Major Products Formed:

  • Oxidation: Phenols and quinones.

  • Reduction: Alcohols.

  • Substitution: Ether derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-[(3,3-diphenylpropanoyl)amino]-3-(4-propoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The phenyl groups may interact with enzymes or receptors, modulating their activity. The propoxyphenyl moiety can influence the compound's solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

  • 3,3-Diphenylpropionic acid: Similar structure but lacks the amino group.

  • 3-(4-Propoxyphenyl)propanoic acid: Similar structure but lacks the diphenyl group.

Uniqueness: 3-[(3,3-diphenylpropanoyl)amino]-3-(4-propoxyphenyl)propanoic acid is unique due to its combination of both diphenyl and propoxyphenyl groups, which can offer distinct chemical and biological properties compared to its similar compounds.

This compound's multifaceted nature and potential applications make it a valuable subject for ongoing research and development. Its unique structure and reactivity profile open up numerous possibilities for innovation in various scientific fields.

Properties

IUPAC Name

3-(3,3-diphenylpropanoylamino)-3-(4-propoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4/c1-2-17-32-23-15-13-22(14-16-23)25(19-27(30)31)28-26(29)18-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,24-25H,2,17-19H2,1H3,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGHSWDMXSQIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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